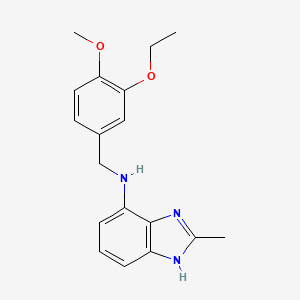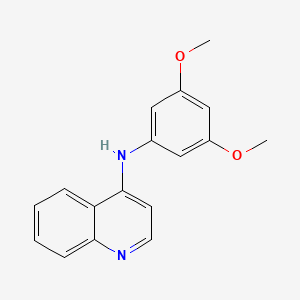![molecular formula C11H8ClN7O2S B14944118 5-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B14944118.png)
5-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-methyl-3-nitro-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-methyl-3-nitro-1H-1,2,4-triazole is a heterocyclic organic compound It contains a triazole ring, which is known for its diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-methyl-3-nitro-1H-1,2,4-triazole typically involves the formation of the triazole ring followed by the introduction of the 2-chlorophenyl and nitro groups. Common synthetic routes include:
Cyclization Reactions: Using hydrazine derivatives and carbon disulfide to form the triazole ring.
Nitration: Introducing the nitro group using nitric acid under controlled conditions.
Chlorination: Adding the 2-chlorophenyl group through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization and nitration reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-methyl-3-nitro-1H-1,2,4-triazole: undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The 2-chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Cyclization: The triazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, base catalysts.
Cyclization: Hydrazine derivatives, carbon disulfide.
Major Products
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives.
Cyclization: Formation of polycyclic heterocycles.
Applications De Recherche Scientifique
5-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-methyl-3-nitro-1H-1,2,4-triazole: has a wide range of scientific research applications:
Medicinal Chemistry: Potential use as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: Utilized in the development of organic materials with electron-transport and hole-blocking properties.
Biological Studies: Investigated for its role in inhibiting specific enzymes and pathways in biological systems.
Mécanisme D'action
The mechanism of action of 5-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-methyl-3-nitro-1H-1,2,4-triazole involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form coordination complexes with transition metal ions, influencing various biochemical pathways . The nitro group may also play a role in redox reactions, contributing to the compound’s biological activity.
Comparaison Avec Des Composés Similaires
5-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-methyl-3-nitro-1H-1,2,4-triazole: can be compared with other triazole derivatives:
1,2,3-Triazoles: Known for their use in click chemistry and as bioactive molecules.
1,2,4-Triazoles: Similar to the compound , these are widely studied for their biological activities and material science applications.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H8ClN7O2S |
|---|---|
Poids moléculaire |
337.75 g/mol |
Nom IUPAC |
5-[[5-(2-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-methyl-3-nitro-1,2,4-triazole |
InChI |
InChI=1S/C11H8ClN7O2S/c1-18-11(14-9(17-18)19(20)21)22-10-13-8(15-16-10)6-4-2-3-5-7(6)12/h2-5H,1H3,(H,13,15,16) |
Clé InChI |
VZRCPXLRJHKKDZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NC(=N1)[N+](=O)[O-])SC2=NNC(=N2)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(4-Chlorobenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B14944039.png)

![6-(4-methoxyphenyl)-7-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14944051.png)
![6-(Furan-2-yl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14944055.png)
![(1Z)-2-(4-methoxyphenyl)-N'-{[(4-methoxyphenyl)carbonyl]oxy}ethanimidamide](/img/structure/B14944063.png)

![{4-[(E)-2-([1,2,4]triazolo[1,5-d][1,4]benzoxazepin-2-yl)ethenyl]phenoxy}acetic acid](/img/structure/B14944066.png)
![Diethyl N-[1-(4-fluorophenyl)-2,3,4,5,6,7-hexahydro-2,4,6-trioxo-5-(trifluoromethyl)-1H-pyrrolo[2,3-d]pyrimidin-5-yl]phosphoramidate](/img/structure/B14944088.png)
![4-(4-methoxyphenyl)-1,4,7,8-tetrahydro-5H-furo[3,4-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B14944092.png)
![ethyl (2,2,3,3-tetracyano-2'-oxospiro[cyclopropane-1,3'-indol]-1'(2'H)-yl)acetate](/img/structure/B14944094.png)

![2,2'-{(1E,2E)-hydrazine-1,2-diylidenebis[(E)-phenylmethylylidene]}bis[4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine]](/img/structure/B14944100.png)
![1-(4-fluorophenyl)-3,6-dimethyl-4-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14944107.png)
